molecular formula C16H19NO B11868640 4-(Cyclohexylmethyl)quinolin-2(1H)-one

4-(Cyclohexylmethyl)quinolin-2(1H)-one

Cat. No.: B11868640
M. Wt: 241.33 g/mol
InChI Key: XGUJHLLSNHDRGV-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4). The reaction conditions include heating the mixture under reflux for several hours, followed by purification through flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2,3-diones.

    Reduction: Reduction reactions can convert it into quinolin-2(1H)-amines.

    Substitution: It can undergo substitution reactions at the quinoline ring, particularly at the C3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinolin-2,3-diones.

    Reduction: Quinolin-2(1H)-amines.

    Substitution: Various substituted quinolinones depending on the reagents used.

Scientific Research Applications

4-(Cyclohexylmethyl)quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: The parent compound with similar chemical properties.

    4-Methylquinolin-2(1H)-one: A derivative with a methyl group at the C4 position.

    4-Phenylquinolin-2(1H)-one: A derivative with a phenyl group at the C4 position.

Uniqueness

4-(Cyclohexylmethyl)quinolin-2(1H)-one is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and biological properties compared to other quinolinone derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

4-(cyclohexylmethyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H19NO/c18-16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17-16/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,17,18)

InChI Key

XGUJHLLSNHDRGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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